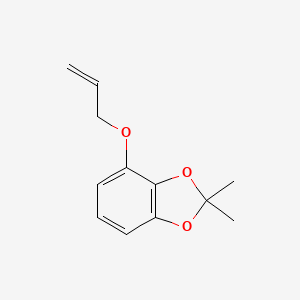
1,3-Benzodioxole, 2,2-dimethyl-4-(2-propenyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxole, 2,2-dimethyl-4-(2-propenyloxy)- is an organic compound that belongs to the benzodioxole family. This compound is characterized by its unique structure, which includes a benzodioxole ring substituted with a dimethyl group and a propenyloxy group. It is a colorless liquid and is often used in various chemical and industrial applications due to its reactivity and stability .
Méthodes De Préparation
The synthesis of 1,3-Benzodioxole, 2,2-dimethyl-4-(2-propenyloxy)- typically involves the reaction of catechol with disubstituted halomethanes. This method is efficient and yields a high purity product. The reaction conditions often include the use of aprotic polar solvents to facilitate the methylenation process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
1,3-Benzodioxole, 2,2-dimethyl-4-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Applications De Recherche Scientifique
1,3-Benzodioxole, 2,2-dimethyl-4-(2-propenyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxole, 2,2-dimethyl-4-(2-propenyloxy)- involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Its reactivity allows it to form stable complexes with metal ions, which can be utilized in catalysis and other chemical processes .
Comparaison Avec Des Composés Similaires
1,3-Benzodioxole, 2,2-dimethyl-4-(2-propenyloxy)- can be compared with other similar compounds such as:
1,3-Benzodioxole: A simpler structure without the dimethyl and propenyloxy groups, used in the synthesis of various bioactive compounds.
2,2-Dimethyl-1,3-benzodioxole: Similar in structure but lacks the propenyloxy group, used in pharmaceutical research.
2,2-Dimethyl-4-(1-methylethyl)-1,3-benzodioxole: Another related compound with different substituents, used as a reference material in analytical chemistry.
These comparisons highlight the unique structural features and reactivity of 1,3-Benzodioxole, 2,2-dimethyl-4-(2-propenyloxy)-, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
89084-84-4 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
2,2-dimethyl-4-prop-2-enoxy-1,3-benzodioxole |
InChI |
InChI=1S/C12H14O3/c1-4-8-13-9-6-5-7-10-11(9)15-12(2,3)14-10/h4-7H,1,8H2,2-3H3 |
Clé InChI |
RBBGZVFBBYBNEH-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2=C(O1)C(=CC=C2)OCC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


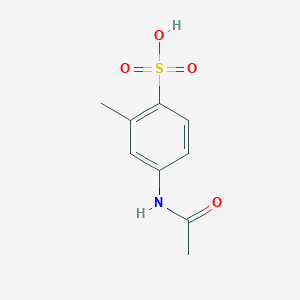
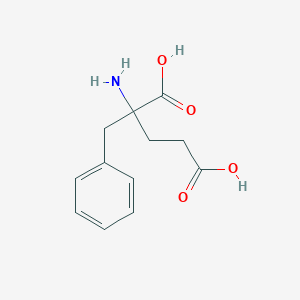
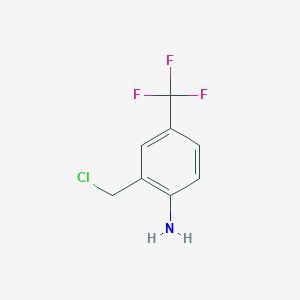
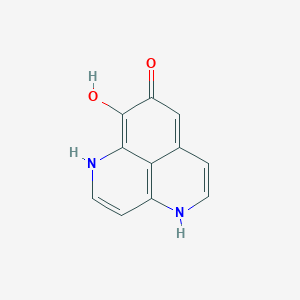
![4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester](/img/structure/B14152136.png)
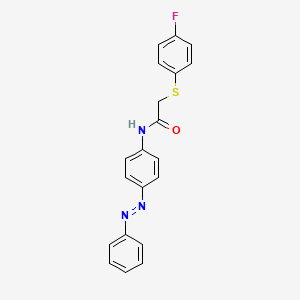
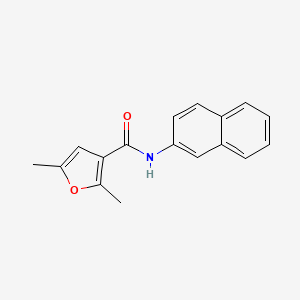
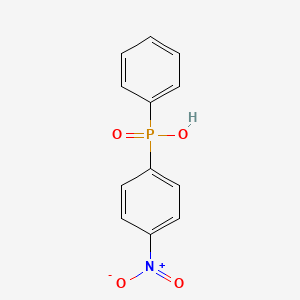
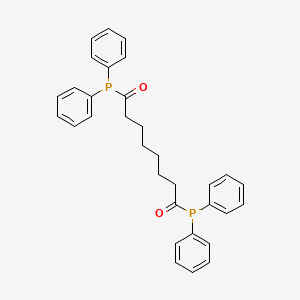
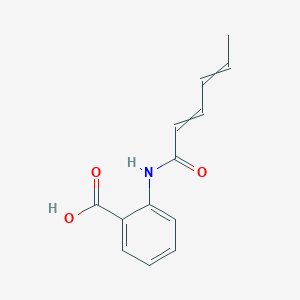
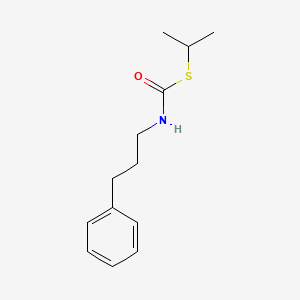
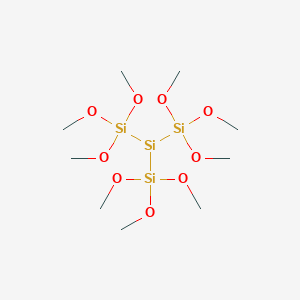
![1-(4-ethylpiperazin-1-yl)-3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propan-2-ol](/img/structure/B14152190.png)
![N-[(E)-(5-bromothiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B14152200.png)
